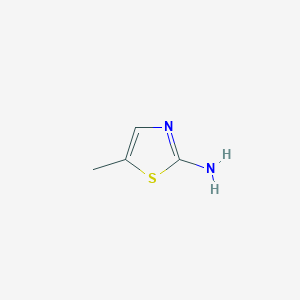

2-Amino-5-methylthiazole

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

5-methyl-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2S/c1-3-2-6-4(5)7-3/h2H,1H3,(H2,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUABFMPMKJGSBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(S1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10223329 | |

| Record name | 2-Amino-5-methyl-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10223329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7305-71-7 | |

| Record name | 2-Amino-5-methylthiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7305-71-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Meloxicam related compound B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007305717 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-5-methylthiazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523150 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-5-methyl-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10223329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-5-methylthiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.235 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Thiazolamine, 5-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.590 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINO-5-METHYL-THIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7RAB78AF2P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Spectral Data of 2-Amino-5-methylthiazole (CAS 7305-71-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the compound 2-Amino-5-methylthiazole (CAS 7305-71-7). The information presented herein is intended to assist researchers, scientists, and professionals in the field of drug development in the identification, characterization, and utilization of this compound. This document includes tabulated spectral data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), detailed experimental protocols for data acquisition, and a workflow diagram relevant to the synthesis and evaluation of aminothiazole derivatives.

Compound Information

-

Chemical Name: this compound

-

CAS Number: 7305-71-7

-

Molecular Formula: C₄H₆N₂S

-

Molecular Weight: 114.17 g/mol [1]

-

Synonyms: 5-Methyl-1,3-thiazol-2-amine, 2-Thiazolamine, 5-methyl-[1]

Spectral Data

The following sections present the key spectral data for this compound, organized for clarity and ease of comparison.

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules.

¹H NMR (Proton NMR) Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~6.69 | Singlet | Thiazole-H |

| ~5.24 | Broad Singlet | -NH₂ |

| ~2.27 | Singlet | -CH₃ |

Solvent: CDCl₃, Instrument Frequency: 400 MHz

¹³C NMR (Carbon-13 NMR) Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~167 | C2 (C-NH₂) |

| ~142 | C4 |

| ~120 | C5 |

| ~12 | -CH₃ |

Solvent: CDCl₃

IR spectroscopy is used to identify the functional groups present in a molecule. The data below corresponds to the main absorption bands.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3250 | Strong, Broad | N-H stretch (primary amine) |

| 3100 - 3000 | Medium | C-H stretch (aromatic/heterocyclic) |

| 2950 - 2850 | Medium | C-H stretch (aliphatic) |

| ~1620 | Strong | C=N stretch (thiazole ring) |

| ~1530 | Medium | N-H bend (primary amine) |

Sample Preparation: KBr pellet or ATR

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

| m/z | Relative Intensity (%) | Interpretation |

| 114 | 100 | [M]⁺ (Molecular Ion) |

| 72 | ~38 | [M - C₂H₂N]⁺ |

| 71 | ~42 | [M - HNCS]⁺ |

| 59 | ~9 | [C₂H₃N₂]⁺ |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectral data presented above.

Sample Preparation: A small amount of this compound (approximately 5-10 mg) is dissolved in about 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).

Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a 400 MHz NMR spectrometer. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

Sample Preparation: A small amount of the solid this compound powder is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FT-IR spectrometer.

Instrumentation and Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is first collected. The sample is then placed on the crystal, and the anvil is lowered to ensure good contact. Multiple scans are averaged to improve the signal-to-noise ratio.

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane (B109758) or methanol.

Instrumentation and Data Acquisition: The analysis is performed on a GC-MS system equipped with a capillary column suitable for the analysis of heterocyclic compounds (e.g., a 5% phenyl-methylpolysiloxane column). The sample is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase. The separated components then enter the mass spectrometer. Electron ionization (EI) at 70 eV is a common method for generating ions. The mass spectrum is recorded over a suitable m/z range (e.g., 40-300 amu).

Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and biological evaluation of 2-aminothiazole (B372263) derivatives, a common research area involving this compound.

Caption: General workflow for the synthesis and biological evaluation of 2-aminothiazole derivatives.

References

The 2-Aminothiazole Core: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole (B372263) moiety is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities.[1][2] This five-membered aromatic ring system, containing both nitrogen and sulfur, serves as a crucial pharmacophore in a multitude of clinically approved drugs and investigational agents. Its unique structural and electronic properties allow for diverse substitutions, enabling the fine-tuning of pharmacological profiles to target a wide array of biological targets. This guide provides a comprehensive overview of the biological activities of the 2-aminothiazole core, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to support researchers in the field of drug discovery and development.

A Spectrum of Biological Activities

The 2-aminothiazole core is associated with a broad range of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities. Its ability to interact with various enzymes and receptors has established it as a "privileged structure" in the design of novel therapeutic agents.

Anticancer Activity

Numerous 2-aminothiazole derivatives have demonstrated potent cytotoxic effects against a variety of human cancer cell lines.[3][4] These compounds often exert their anticancer effects through the inhibition of key signaling pathways involved in cell proliferation, survival, and metastasis.

Table 1: Anticancer Activity of Selected 2-Aminothiazole Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 1a | H1299 (Human lung cancer) | > 50 | [2] |

| 1b | H1299 (Human lung cancer) | 25.3 | [2] |

| 1c | H1299 (Human lung cancer) | 15.8 | [2] |

| 1d | H1299 (Human lung cancer) | 4.89 | [2] |

| 1a | SHG-44 (Human glioma) | > 50 | [2] |

| 1b | SHG-44 (Human glioma) | 31.6 | [2] |

| 1c | SHG-44 (Human glioma) | 20.1 | [2] |

| 1d | SHG-44 (Human glioma) | 4.03 | [2] |

| Compound 20 | H1299 (Human lung cancer) | 4.89 | [5] |

| Compound 20 | SHG-44 (Human glioma) | 4.03 | [5] |

| Compound 27 | HeLa (Human cervical cancer) | 1.6 ± 0.8 | [5] |

| Compound 28 | HT29 (Human colon cancer) | 0.63 | [5] |

| Thiourea derivative 88 | HS 578T (Human breast cancer) | 0.8 | [1][6] |

| Compound 2 (fused flavone) | U87 (Human glioblastoma) | 1.4 ± 0.5 | [7] |

| Compound 9 (fused flavone) | U87 (Human glioblastoma) | 1.4 ± 0.5 | [7] |

Antimicrobial Activity

The 2-aminothiazole scaffold is a cornerstone in the development of novel antibacterial and antifungal agents.[8] Derivatives have shown efficacy against a range of pathogens, including multidrug-resistant strains.

Table 2: Antimicrobial Activity of Selected 2-Aminothiazole Derivatives

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Piperazinyl derivative 121d | Staphylococcus aureus 29213 | 2-128 | [6] |

| Piperazinyl derivative 121d | Escherichia coli 25922 | 2-128 | [6] |

| Thiourea derivative 124 (3,4-dichlorophenyl) | Staphylococcus aureus | 4-16 | [1][6] |

| Thiourea derivative 124 (3-chloro-4-fluorophenyl) | Staphylococcus epidermidis | 4-16 | [1][6] |

| Compound 2a | Staphylococcus epidermidis | 250 | [8] |

| Compound 2b | Pseudomonas aeruginosa | 375 | [8] |

| Compound 2d | Staphylococcus aureus | 250 | [8] |

| Compound 2g | Escherichia coli | 375 | [8] |

Key Signaling Pathways Modulated by 2-Aminothiazole Derivatives

A significant portion of the biological activity of 2-aminothiazole derivatives stems from their ability to modulate intracellular signaling pathways, often by inhibiting protein kinases.

Src Kinase Signaling Pathway

Src, a non-receptor tyrosine kinase, is a key regulator of various cellular processes, including proliferation, differentiation, and migration.[9][10] Dysregulation of Src signaling is frequently observed in cancer. Several 2-aminothiazole-based compounds have been developed as potent Src inhibitors.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is another critical regulator of cell growth, proliferation, and survival.[4][11] Its aberrant activation is a common feature in many cancers. 2-Aminothiazole derivatives have been identified as inhibitors of this pathway.

Experimental Protocols

To facilitate the evaluation of novel 2-aminothiazole derivatives, detailed protocols for key biological assays are provided below.

Protocol 1: MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[1][5][12]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

2-Aminothiazole derivative (dissolved in DMSO)

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well flat-bottom microplates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of the 2-aminothiazole derivative in culture medium. The final DMSO concentration should not exceed 0.5%. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank control (medium only). Incubate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[7][13][14]

Materials:

-

Bacterial or fungal strain of interest

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

-

2-Aminothiazole derivative (dissolved in a suitable solvent)

-

Sterile 96-well microplates

-

Inoculum standardized to 0.5 McFarland turbidity standard

-

Microplate reader (optional)

Procedure:

-

Compound Dilution: Prepare a serial two-fold dilution of the 2-aminothiazole derivative in the broth medium directly in the 96-well plate. The final volume in each well should be 50 µL.

-

Inoculum Preparation: Prepare a suspension of the microorganism in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Inoculation: Add 50 µL of the standardized inoculum to each well, bringing the total volume to 100 µL. Include a positive control (inoculum without compound) and a negative control (broth only).

-

Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Protocol 3: In Vitro Kinase Inhibition Assay

This protocol describes a general method for assessing the inhibitory activity of 2-aminothiazole derivatives against a specific protein kinase.[15][16][17]

Materials:

-

Purified protein kinase

-

Specific peptide substrate for the kinase

-

2-Aminothiazole derivative (dissolved in DMSO)

-

ATP

-

Kinase assay buffer (containing MgCl2, DTT, and a buffering agent)

-

Assay detection reagents (e.g., ADP-Glo™ Kinase Assay kit)

-

White, opaque 384-well assay plates

-

Luminometer

Procedure:

-

Compound Preparation: Prepare a serial dilution of the 2-aminothiazole derivative in the kinase assay buffer.

-

Reaction Setup: In a 384-well plate, add the diluted compound, the kinase, and the peptide substrate.

-

Reaction Initiation: Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to the Km value for the specific kinase.

-

Incubation: Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

-

Reaction Termination and Signal Generation: Stop the reaction and detect the amount of ADP produced using a commercial kit such as ADP-Glo™. This typically involves a two-step process: first, the remaining ATP is depleted, and then the ADP is converted to ATP, which is used in a luciferase reaction to generate a luminescent signal.

-

Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

-

Data Analysis: The luminescent signal is inversely proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the discovery and initial evaluation of 2-aminothiazole derivatives as potential therapeutic agents.

Conclusion

The 2-aminothiazole core continues to be a highly valuable scaffold in the pursuit of novel therapeutic agents. Its synthetic tractability and the diverse range of biological activities associated with its derivatives make it an attractive starting point for drug discovery campaigns. This technical guide provides a foundation of quantitative data, detailed experimental protocols, and an understanding of the key signaling pathways involved, empowering researchers to effectively explore and exploit the therapeutic potential of this remarkable heterocyclic core.

References

- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 3. researchgate.net [researchgate.net]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. researchhub.com [researchhub.com]

- 6. researchgate.net [researchgate.net]

- 7. protocols.io [protocols.io]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. medschool.lsuhsc.edu [medschool.lsuhsc.edu]

- 11. cusabio.com [cusabio.com]

- 12. MTT assay protocol | Abcam [abcam.com]

- 13. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 14. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. bellbrooklabs.com [bellbrooklabs.com]

- 17. reactionbiology.com [reactionbiology.com]

An In-depth Technical Guide to the Solubility of 2-Amino-5-methylthiazole in Water and Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-Amino-5-methylthiazole, a crucial parameter for its application in research, particularly in drug development and chemical synthesis. Understanding the solubility of this compound in various media is fundamental for designing experimental protocols, developing formulations, and ensuring optimal conditions for its use. This document presents quantitative solubility data, detailed experimental methodologies for solubility determination, and a visual representation of the experimental workflow.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided below.

| Property | Value |

| CAS Number | 7305-71-7 |

| Molecular Formula | C₄H₆N₂S |

| Molecular Weight | 114.17 g/mol |

| Appearance | White to light yellow crystalline powder |

| Melting Point | 93-98 °C |

Data Presentation: Solubility of this compound

The solubility of this compound has been investigated in both aqueous and organic media. The following tables summarize the available quantitative and qualitative data to facilitate comparison.

Aqueous Solubility

This compound is reported to be miscible with water.[1] This high affinity for water is an important consideration for its use in aqueous-based assays and formulations.

Table 1: Aqueous Solubility of this compound

| Solvent | Temperature | Solubility |

| Water | Ambient | Miscible[1] |

Organic Solvent Solubility

A key study by Chen et al. (2017) systematically determined the mole fraction solubility of this compound in eleven different organic solvents at various temperatures using the isothermal saturation method.[2] The study found that solubility increased with temperature in all tested solvents. The order of mole fraction solubility from highest to lowest was determined as: methanol (B129727) > ethyl acetate (B1210297) > acetone (B3395972) > ethanol (B145695) > 1,4-dioxane (B91453) > (2-butanone, n-propanol) > isopropanol (B130326) > acetonitrile (B52724) > toluene (B28343) > cyclohexane.[2]

Table 2: Mole Fraction Solubility of this compound in Various Organic Solvents at 298.15 K (25 °C)

| Solvent | Mole Fraction (x₁) |

| Methanol | Data from Chen et al. (2017)[2] |

| Ethanol | Data from Chen et al. (2017)[2] |

| n-Propanol | Data from Chen et al. (2017)[2] |

| Isopropanol | Data from Chen et al. (2017)[2] |

| Acetone | Data from Chen et al. (2017)[2] |

| 2-Butanone | Data from Chen et al. (2017)[2] |

| Acetonitrile | Data from Chen et al. (2017)[2] |

| Ethyl acetate | Data from Chen et al. (2017)[2] |

| Toluene | Data from Chen et al. (2017)[2] |

| 1,4-Dioxane | Data from Chen et al. (2017)[2] |

| Cyclohexane | Data from Chen et al. (2017)[2] |

Note: This table is based on the findings of Chen et al. (2017). For precise mole fraction values at different temperatures, please refer to the original publication.

Experimental Protocols

The following sections provide detailed methodologies for determining the solubility of a compound like this compound. The shake-flask method is a widely recognized and reliable technique for determining equilibrium solubility.

Isothermal Saturation (Shake-Flask) Method

This method involves equilibrating an excess amount of the solid compound with the solvent of interest at a constant temperature until the solution is saturated.

1. Materials and Apparatus:

-

This compound (solid)

-

Solvent of interest (e.g., water, ethanol, etc.)

-

Analytical balance

-

Vials with screw caps (B75204) or sealed flasks

-

Constant temperature shaker or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for concentration determination (e.g., UV-Vis spectrophotometer, HPLC)

2. Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with the saturated solution is reached.

-

Solvent Addition: Accurately add a known volume of the desired solvent to each vial.

-

Equilibration: Tightly seal the vials and place them in a constant temperature shaker or water bath. Agitate the samples for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by taking samples at different time points until the concentration of the solute in the solution remains constant.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for a sufficient time to allow the undissolved solid to settle. Subsequently, centrifuge the vials to further separate the solid from the supernatant.

-

Sampling: Carefully withdraw a known volume of the clear supernatant using a pipette. To ensure no solid particles are transferred, it is recommended to filter the supernatant through a syringe filter.

-

Dilution: Accurately dilute the collected sample with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted sample using a calibrated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

3. Data Analysis:

-

Calculate the concentration of the saturated solution based on the measured concentration of the diluted sample and the dilution factor.

-

Express the solubility in desired units, such as g/L, mg/mL, or mole fraction.

Mandatory Visualization

The following diagrams illustrate the experimental workflow for determining solubility and a conceptual representation of solubility principles.

Caption: Experimental workflow for solubility determination using the shake-flask method.

References

Potential Therapeutic Targets for 2-Amino-5-methylthiazole Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2-amino-5-methylthiazole scaffold is a privileged structure in medicinal chemistry, forming the core of a diverse range of biologically active compounds. Analogs of this heterocyclic motif have demonstrated significant therapeutic potential across various disease areas, including oncology, inflammation, and conditions associated with oxidative stress. This technical guide provides an in-depth overview of the key therapeutic targets of this compound analogs, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways.

Anticancer Activity

This compound derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxic and antiproliferative effects against a variety of human cancer cell lines. The mechanism of action often involves the modulation of key signaling pathways and the inhibition of enzymes crucial for cancer cell survival and proliferation.

Identified Molecular Targets and In Vitro Efficacy

The anticancer activity of these analogs has been demonstrated against several cancer cell lines, with varying degrees of potency as indicated by their half-maximal inhibitory concentration (IC50) values.

| Compound/Analog | Cell Line | IC50 (µM) | Reference |

| 2-Aminothiazole Derivative 1 | A549 (Lung Carcinoma) | 0.51 ± 0.05 | [1] |

| 2-Aminothiazole Derivative 1 | K562 (Leukemia) | 5.0 ± 0.2 | [1] |

| 2-Aminothiazole Derivative 1 | MCF-7 (Breast Cancer) | 7.2 ± 0.6 | [1] |

| 2-Aminothiazole Derivative 3 | A549 (Lung Carcinoma) | 1.2 ± 0.05 | [1] |

| 2-Aminothiazole Derivative 3 | MCF-7 (Breast Cancer) | 1.6 ± 0.09 | [1] |

| Thiazole Carboxamide Derivative 2b | COLO205 (Colon Cancer) | 30.79 | [2][3] |

| Thiazole Carboxamide Derivative 2b | B16F1 (Melanoma) | 74.15 | [2][3] |

| Thiazolyl Pyridine Hybrid 5 | A549 (Lung Carcinoma) | 0.452 | [4] |

| Quinazoline-based Imidazole Hybrid 1a | HT-29 (Colon Cancer) | 1.61 | [5] |

| Quinazoline-based Urea Hybrid 3a | A549 (Lung Carcinoma) | 1.0 (nM) | [5] |

| Quinazoline-based Aryl Hybrid 4a | A549 (Lung Carcinoma) | 8.23 | [5] |

| Thiazolidinone Derivative 108 | MCF-7 (Breast Cancer) | 1.27 | [6] |

| Thiazolidinone Derivative 109 | MCF-7 (Breast Cancer) | 1.31 | [6] |

| Thiazolidinone Derivative 110 | MCF-7 (Breast Cancer) | 1.50 | [6] |

| Pyrazole Derivative 116a | MCF-7 (Breast Cancer) | 16.50 | [6] |

| Styrylimidazo[1,2-a]pyridine 30a | MDA-MB-231 (Breast Cancer) | 12.12 ± 0.54 | [6] |

| Styrylimidazo[1,2-a]pyridine 30a | MCF-7 (Breast Cancer) | 9.59 ± 0.7 | [6] |

| Pyranopyridine Derivative 33 | MCF-7 (Breast Cancer) | 60 | [6] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method widely used to assess the in vitro cytotoxic effects of compounds on cancer cell lines.

Materials:

-

This compound analogs

-

Human cancer cell lines (e.g., A549, MCF-7, K562)

-

Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound analogs in complete culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan (B1609692) crystals.

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently agitate the plate to ensure complete solubilization.

-

Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways in Anticancer Activity

The anticancer effects of this compound analogs are often attributed to their ability to modulate critical signaling pathways that regulate cell survival, proliferation, and apoptosis.

PI3K/Akt Signaling Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a key regulator of cell survival and proliferation and is often hyperactivated in cancer. Some this compound derivatives have been shown to inhibit this pathway, leading to decreased phosphorylation of Akt and its downstream targets, ultimately promoting apoptosis.

NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a crucial role in inflammation and cancer by promoting cell survival and proliferation.[7] The canonical pathway is activated by various stimuli, leading to the degradation of IκB and the translocation of NF-κB dimers to the nucleus to activate target gene expression.[7] Some this compound analogs may exert their anticancer effects by inhibiting this pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi-res.com [mdpi-res.com]

- 6. mdpi.com [mdpi.com]

- 7. commerce.bio-rad.com [commerce.bio-rad.com]

The Versatility of 2-Amino-5-methylthiazole: A Heterocyclic Keystone in Synthetic Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-methylthiazole is a prominent heterocyclic compound that has garnered significant attention in the fields of medicinal chemistry and materials science.[1] Its unique structural features, including a reactive amino group and a modifiable thiazole (B1198619) core, render it a valuable and versatile building block for the synthesis of a diverse array of complex molecules.[1] This technical guide provides a comprehensive overview of this compound, detailing its synthesis, reactivity, and applications, with a focus on providing actionable experimental protocols and quantitative data for researchers in the field. The thiazole nucleus is a fundamental component of numerous biologically active compounds, including penicillins, and its derivatives have been explored for the treatment of allergies, hypertension, inflammation, and various infections.[2]

Synthesis of this compound

The preparation of this compound can be achieved through several synthetic routes. A common and effective method involves the reaction of α-bromopropionaldehyde with thiourea (B124793).[3] Other approaches have also been developed, offering alternative pathways to this key intermediate.[4]

Synthetic Methodologies: A Comparative Overview

| Method | Starting Materials | Reagents & Conditions | Yield (%) | Reference |

| Method 1 | α-Bromopropionaldehyde, Thiourea | Reflux, 1 h; then 50% NaOH | 61.2 | [3] |

| Method 2 | n-Propanol | Hypochlorous acid (oxidation and chlorination), then Thiourea (condensation) | 55 | [4] |

| Method 3 | 1,2,3-Trichloropropane | 10% NaOH, 100-110°C; then KSCN; then 25% ammonia (B1221849) water, 80°C | 75 (final step) | [3] |

Detailed Experimental Protocol: Synthesis via α-Bromopropionaldehyde (Method 1)

This protocol is adapted from the procedure described by Guidechem.[3]

Step 1: Synthesis of α-Bromopropionaldehyde

-

Combine 75.9 g of α-bromopropionaldehyde dimethyl acetal (B89532) and 80 ml of formic acid in a distillation apparatus.

-

Heat the mixture to distill off water, methanol (B129727), and α-bromopropionaldehyde.

-

After the initial distillation, separate the lower layer containing the crude α-bromopropionaldehyde.

-

Purify the crude product by distillation to obtain pure α-bromopropionaldehyde (40.6 g, 71.4% yield), with a boiling point of 109–111 °C.[3]

Step 2: Synthesis of this compound

-

In a round-bottom flask, add 40.6 g of the purified α-bromopropionaldehyde and 20 g of thiourea.

-

Heat the mixture under reflux for 1 hour.

-

After cooling, add a 50% sodium hydroxide (B78521) solution to the reaction mixture, which will cause an oily material to precipitate.

-

Cool the mixture further to solidify the oil.

-

Isolate the crude product by filtration to remove any unreacted sulfur.

-

Recrystallize the crude product from water to yield light yellow, needle-shaped crystals of this compound (20.6 g, 61.2% yield), with a melting point of 94–96 °C.[3]

This compound as a Synthon for Bioactive Molecules

The chemical reactivity of this compound makes it an ideal starting material for the synthesis of a wide range of derivatives with potential therapeutic applications. It is a key intermediate in the production of the non-steroidal anti-inflammatory drug (NSAID) Meloxicam.[1][5] Furthermore, its amino group can be readily derivatized to form Schiff bases, amides, and other functional groups, leading to compounds with antioxidant, anti-inflammatory, and anticancer properties.[2][6]

Synthesis of this compound Derivatives

The following diagram illustrates a general synthetic pathway starting from this compound to produce various functionalized derivatives.

Caption: Synthetic pathways from this compound.

Experimental Protocol: Synthesis of Schiff Base Derivatives

The following protocol for the synthesis of Schiff bases from a this compound-derived intermediate is based on the work of M. S. Yar et al.[2]

Step 1: Synthesis of Ethyl 2-(2-amino-5-methylthiazol-4-yl)acetate

-

React ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol (B145695) to form the ester compound. The reported yield is 74%.[2]

Step 2: Synthesis of 2-(2-Amino-5-methylthiazol-4-yl)acetohydrazide

-

A solution of ethyl 2-(2-amino-5-methylthiazol-4-yl)acetate (1.6 g, 8 mmol) and hydrazine hydrate (0.32 mL, 10 mmol) in absolute ethanol (20 mL) is refluxed for 6 hours.

-

Upon cooling, the precipitate is filtered and recrystallized from ethanol. The reported yield is 74%.[2]

Step 3: Synthesis of 5-((2-Amino-5-methylthiazol-4-yl)methyl)-1,3,4-oxadiazole-2-thiol

-

Add the acetohydrazide (0.93 g, 5 mmol) to a solution of KOH (1.12 g, 0.02 mol) in ethanol (30 mL).

-

Add carbon disulfide (1.2 mL, 0.02 mol) dropwise.

-

Heat the solution under reflux for 18–20 hours, until the evolution of H₂S ceases.

-

After cooling, pour the solution into ice-cooled water and acidify with concentrated HCl to a pH of 3-4.

-

Filter, dry, and recrystallize the solid from ethanol. The reported yield is 74%.[2]

Step 4: General Method for the Synthesis of Schiff Bases

-

Combine the 1,3,4-oxadiazole-2-thiol (B52307) intermediate (2 mmol) and the appropriate substituted aldehyde (2 mmol) in methanol (30 mL).

-

Add 2 to 3 mL of glacial acetic acid.

-

Reflux the mixture for 6 hours.

-

Monitor the reaction by thin-layer chromatography.

-

After completion, cool the reaction mixture and collect the precipitated solid by filtration.

-

Wash the solid with cold ethanol and recrystallize from a suitable solvent.[2]

Quantitative Data: Antioxidant Activity of Schiff Base Derivatives

A series of Schiff bases derived from this compound were evaluated for their antioxidant activity. The following table summarizes the superoxide (B77818) radical scavenging activity, presented as IC₅₀ values.

| Compound | Substituent on Aldehyde | Superoxide Radical Scavenging IC₅₀ (µg/mL) | Reference |

| 6a | 3,4-Dimethoxy | 17.2 | [2] |

| 6b | 4-Hydroxy | 25.4 | [2] |

| 6c | 4-Nitro | 20.3 | [2] |

| 6d | 4-Chloro | 32.8 | [2] |

| 6e | 4-Hydroxy-3-methoxy | 18.6 | [2] |

| 6f | 4-(Dimethylamino) | 22.1 | [2] |

| 6g | 2-Hydroxy | 28.9 | [2] |

| 6h | 2-Nitro | 48.6 | [2] |

| 6i | 4-Methyl | 35.2 | [2] |

| 6j | Unsubstituted | 41.5 | [2] |

| Standard | Ascorbic Acid | 15.8 | [2] |

The data indicates that compounds with electron-donating substituents on the aromatic ring, such as methoxy (B1213986) and hydroxyl groups, exhibit enhanced antioxidant activity.[2]

Applications in Drug Discovery and Materials Science

The utility of this compound extends beyond the synthesis of small molecule therapeutics. Its derivatives have been investigated for a variety of applications, reflecting the versatility of this heterocyclic core.

Caption: Applications of this compound.

Conclusion

This compound stands out as a privileged scaffold in synthetic chemistry. Its accessibility through straightforward synthetic routes and the high reactivity of its functional groups have established it as a crucial building block for the creation of a wide spectrum of valuable molecules. From established pharmaceuticals like Meloxicam to novel compounds with promising antioxidant and anticancer activities, the derivatives of this compound continue to be an active area of research.[1][7] The detailed protocols and quantitative data presented in this guide are intended to facilitate further exploration and innovation in the synthesis and application of compounds derived from this versatile heterocyclic core.

References

- 1. This compound | CAS 7305-71-7 India [punagri.com]

- 2. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. Improved synthesis of this compound | Semantic Scholar [semanticscholar.org]

- 5. darshanpharmachem.com [darshanpharmachem.com]

- 6. mdpi.com [mdpi.com]

- 7. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enduring Legacy of the 2-Aminothiazole Core: A Technical Guide to its Discovery, Synthesis, and Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole (B372263) moiety stands as a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2] Its journey from a fundamental heterocyclic structure to a key component in clinically approved drugs is a testament to its versatile chemical reactivity and diverse pharmacological potential. This technical guide provides an in-depth exploration of the discovery and synthetic history of 2-aminothiazole compounds, detailing key experimental protocols and summarizing critical quantitative data to inform and guide ongoing research and development efforts.

Discovery and Significance

The 2-aminothiazole core is a heterocyclic amine characterized by a five-membered ring containing both sulfur and nitrogen atoms.[3][4] First synthesized in the late 19th century, its true potential in drug discovery was realized much later.[5][6] This scaffold's unique electronic properties and ability to engage in various non-covalent interactions have made it a favored building block for targeting a wide array of biological targets.[1] Consequently, 2-aminothiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and kinase inhibitory effects.[7][8] Marketed drugs such as the kinase inhibitor Dasatinib, the third-generation cephalosporin (B10832234) Cefdinir, and the anti-inflammatory agent Meloxicam all feature this critical pharmacophore, highlighting its therapeutic significance.[4][9]

Synthetic History and Methodologies

The synthesis of the 2-aminothiazole ring system has a rich history, with several methods developed over the years. However, the Hantzsch thiazole (B1198619) synthesis, first reported by Arthur Hantzsch in 1887, remains the most classical and widely employed method for its preparation.[5][6]

The Hantzsch Thiazole Synthesis

The Hantzsch synthesis is a versatile condensation reaction that typically involves an α-haloketone and a thiourea (B124793) or thioamide.[5] The reaction proceeds through a well-established mechanism initiated by the nucleophilic attack of the sulfur atom of the thiourea on the α-carbon of the haloketone. This is followed by an intramolecular cyclization and subsequent dehydration to yield the 2-aminothiazole ring.[5]

References

- 1. researchgate.net [researchgate.net]

- 2. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-aminothiazole——Application, Synthesis, Reaction etc._Chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. 2-Aminothiazole: synthesis, biological activities and toxicity_Chemicalbook [chemicalbook.com]

- 7. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [mdpi.com]

- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 9. Recent developments of 2-aminothiazoles in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

Tautomeric Forms of 2-Amino-5-methylthiazole in Different Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tautomeric forms of 2-Amino-5-methylthiazole, a crucial consideration for its application in medicinal chemistry and drug development. The physicochemical properties, biological activity, and metabolic stability of this heterocyclic amine are intrinsically linked to the predominant tautomeric form present under physiological conditions and in various solvent environments used during synthesis and analysis.

Introduction to Tautomerism in this compound

Tautomerism is a form of constitutional isomerism where two or more isomers, known as tautomers, are in a state of dynamic equilibrium. In the case of this compound, the principal tautomeric equilibrium involves the migration of a proton between the exocyclic amino group and the ring nitrogen atom. This gives rise to two primary tautomeric forms: the amino form and the imino form.

The position of this equilibrium is highly dependent on several factors, including the electronic nature of substituents, the temperature, and most notably, the polarity and hydrogen-bonding capability of the solvent. Understanding the dominant tautomeric form is critical for predicting the molecule's hydrogen bonding patterns, lipophilicity, and potential interactions with biological targets.

Predominant Tautomeric Form and Solvent Effects

While specific quantitative data for the tautomeric equilibrium of this compound across a range of solvents is not extensively documented in publicly available literature, studies on the parent compound, 2-aminothiazole, and related derivatives consistently indicate that the amino tautomer is the predominant form in most solvents .[1][2] This stability of the amino form is attributed to the aromaticity of the thiazole (B1198619) ring, which would be disrupted in the imino tautomer.

The equilibrium can be influenced by the solvent's polarity and its ability to form hydrogen bonds. Generally, an increase in solvent polarity is expected to have a modest effect on the equilibrium. Polar solvents can stabilize both tautomers through dipole-dipole interactions and hydrogen bonding. However, the greater aromatic stability of the amino form typically means it remains the major species.

Quantitative Analysis of Tautomeric Equilibrium

To illustrate the expected trend of solvent effects on the tautomeric equilibrium of 2-aminothiazoles, the following table presents representative data for the parent compound, 2-aminothiazole. It is anticipated that this compound would exhibit a similar trend, with the amino form being overwhelmingly favored.

| Solvent | Dielectric Constant (ε) | Predominant Tautomer | % Amino (approx.) | % Imino (approx.) | Method | Reference |

| Dichloromethane (B109758) | 8.93 | Amino | >99 | <1 | NMR, UV-Vis | [1] |

| Acetone | 20.7 | Amino | >99 | <1 | NMR, UV-Vis | [1] |

| Acetonitrile | 37.5 | Amino | >99 | <1 | NMR, UV-Vis | [1] |

| Dimethyl Sulfoxide | 46.7 | Amino | >99 | <1 | NMR | [3] |

| Water | 80.1 | Amino | >99 | <1 | Raman, DFT | [4] |

Note: This table is illustrative and based on data for 2-aminothiazole. Specific quantitative values for this compound may vary but the predominance of the amino form is expected.

Experimental Protocols for Tautomer Analysis

The determination of tautomeric equilibrium is primarily achieved through spectroscopic methods, notably Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy, often complemented by computational studies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the quantitative analysis of tautomeric mixtures in solution. The principle lies in the fact that, if the rate of interconversion between tautomers is slow on the NMR timescale, distinct signals for each tautomer will be observed. The ratio of the tautomers can then be determined by integrating the signals corresponding to specific protons in each form.

Detailed Methodology:

-

Sample Preparation:

-

Prepare solutions of this compound of a known concentration (e.g., 10-20 mg/mL) in a range of deuterated solvents with varying polarities (e.g., CDCl₃, acetone-d₆, DMSO-d₆, CD₃OD). The use of a consistent concentration across all solvents is recommended for comparability.

-

-

NMR Data Acquisition:

-

Acquire ¹H NMR spectra for each sample at a constant temperature (e.g., 298 K).

-

Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the protons of interest to allow for full relaxation and ensure accurate integration. A D1 of 10 seconds is generally a safe starting point.

-

Acquire a sufficient number of scans to achieve a high signal-to-noise ratio.

-

-

Data Processing and Analysis:

-

Process the spectra with identical parameters (e.g., line broadening).

-

Carefully phase the spectra and perform a baseline correction.

-

Identify non-overlapping signals that are unique to the amino and imino tautomers. For this compound, the signals for the exocyclic NH₂ protons of the amino form and the ring NH proton of the imino form would be ideal.

-

Integrate the selected signals. The ratio of the integrals will correspond to the molar ratio of the tautomers. For example, if the integral of the NH₂ signal (2 protons) of the amino form is 'A' and the integral of the NH signal (1 proton) of the imino form is 'I', the ratio of amino to imino is (A/2) : I.

-

The percentage of each tautomer can be calculated as:

-

% Amino = [ (A/2) / ( (A/2) + I ) ] * 100

-

% Imino = [ I / ( (A/2) + I ) ] * 100

-

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can also be used to study tautomeric equilibria, particularly the influence of solvent polarity. The amino and imino tautomers are expected to have different chromophores and thus different absorption maxima (λ_max). By observing shifts in the λ_max in solvents of different polarities, qualitative and sometimes quantitative information about the equilibrium can be obtained.

Detailed Methodology:

-

Sample Preparation:

-

Prepare a stock solution of this compound in a non-polar solvent where it is soluble (e.g., dichloromethane or 1,4-dioxane).

-

Prepare a series of solutions with a constant, low concentration (to adhere to the Beer-Lambert law, typically in the range of 10⁻⁴ to 10⁻⁵ M) in a variety of solvents spanning a wide range of polarities (e.g., cyclohexane, toluene, ethyl acetate, acetone, acetonitrile, ethanol, methanol, water).

-

-

UV-Vis Data Acquisition:

-

Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm).

-

Use the corresponding pure solvent as a blank for each measurement.

-

-

Data Analysis:

-

Identify the λ_max for each solvent.

-

Analyze the solvatochromic shifts (changes in λ_max with solvent polarity). A significant shift or the appearance of a new absorption band in certain solvents may indicate a shift in the tautomeric equilibrium.

-

For a more quantitative analysis, if the molar absorptivities of the individual tautomers are known or can be estimated (e.g., from computational studies or by using "locking" derivatives where the tautomerism is blocked), the relative amounts of each tautomer in a given solvent can be calculated from the absorbance at specific wavelengths.

-

Computational Chemistry as a Complementary Tool

In the absence of definitive experimental data, computational methods such as Density Functional Theory (DFT) can provide valuable insights into the relative stabilities of tautomers. By calculating the Gibbs free energy of the amino and imino forms in the gas phase and in various solvent continua (using models like the Polarizable Continuum Model - PCM), the tautomeric equilibrium constant can be predicted. These computational results can corroborate experimental findings and help in the interpretation of spectroscopic data.

Conclusion

For this compound, the available evidence from related compounds strongly suggests that the amino tautomer is the predominant species in a wide range of solvents. This stability is primarily due to the preservation of the aromaticity of the thiazole ring. While solvent polarity can influence the tautomeric equilibrium, it is unlikely to shift it significantly towards the imino form under normal conditions. For drug development and research purposes, it is generally safe to assume that the properties and reactivity of this compound are governed by its amino tautomeric form. However, for a definitive quantitative understanding in a specific solvent system, the experimental protocols outlined in this guide should be followed.

References

- 1. benchchem.com [benchchem.com]

- 2. Tautomerism of aminothiazoles. pKBH+ Values of 2-aminothiazoles and of some model imines - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Synthesis and Characterization of Schiff Bases Derived from 2-Amino-5-methylthiazole

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of Schiff bases derived from the condensation reaction of 2-amino-5-methylthiazole with various aldehydes. The protocols and data presented herein are intended to serve as a practical guide for researchers in medicinal chemistry, materials science, and related fields.

Introduction

Schiff bases, characterized by the azomethine group (-C=N-), are a versatile class of organic compounds with a wide array of applications.[1] Those derived from heterocyclic amines, such as this compound, are of particular interest due to their diverse biological activities, including antimicrobial, antifungal, antioxidant, and anticancer properties.[2][3][4] The imine nitrogen and the thiazole (B1198619) ring's sulfur and nitrogen atoms act as potential coordination sites for metal ions, leading to the formation of metal complexes with enhanced biological efficacy.[3] This document outlines the synthesis of these Schiff bases, provides detailed experimental protocols, summarizes key reaction data, and illustrates their general synthesis workflow and a potential biological signaling pathway.

Data Presentation

The synthesis of Schiff bases from this compound and various substituted benzaldehydes typically proceeds with good to excellent yields. The reaction is often catalyzed by a few drops of glacial acetic acid and carried out in a suitable solvent like ethanol (B145695) or methanol (B129727) under reflux conditions.[5] The resulting Schiff bases are generally stable crystalline solids with high melting points.[6]

Below is a table summarizing representative data for the synthesis of Schiff bases from a structurally related compound, 2-aminobenzothiazole (B30445), which provides a useful reference for the expected outcomes with this compound.

| Aldehyde Reactant | Product Name | Yield (%) | Melting Point (°C) |

| 4-Chlorobenzaldehyde (B46862) | N-(4-chlorobenzylidene)-1,3-benzothiazol-2-amine | 60 | 220 |

| 4-Fluorobenzaldehyde | N-(4-fluorobenzylidene)-1,3-benzothiazol-2-amine | 52.6 | 205 |

| Benzaldehyde | N-benzylidene-1,3-benzothiazol-2-amine | 40 | 225 |

| 2-Hydroxybenzaldehyde | 2-((1,3-benzothiazol-2-ylimino)methyl)phenol | 33 | 215 |

| 4-Hydroxybenzaldehyde | 4-((1,3-benzothiazol-2-ylimino)methyl)phenol | 40 | 218 |

| 4-Nitrobenzaldehyde | N-(4-nitrobenzylidene)-1,3-benzothiazol-2-amine | 35 | 198 |

Note: This data is representative of Schiff bases derived from 2-aminobenzothiazole and is intended to provide an illustrative example.[7] Actual yields and melting points for derivatives of this compound may vary.

Experimental Protocols

This section provides a detailed methodology for the synthesis of a representative Schiff base, N-(4-chlorobenzylidene)-5-methylthiazol-2-amine.

Materials:

-

This compound

-

4-Chlorobenzaldehyde

-

Absolute Ethanol

-

Glacial Acetic Acid

-

Distilled Water

-

Round-bottom flask (50 mL)

-

Reflux condenser

-

Magnetic stirrer with hot plate

-

Büchner funnel and flask

-

Filter paper

-

Beakers

-

Melting point apparatus

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

TLC developing chamber

-

UV lamp

Procedure:

-

Reaction Setup: In a 50 mL round-bottom flask, dissolve this compound (e.g., 10 mmol) in absolute ethanol (20 mL). To this solution, add 4-chlorobenzaldehyde (10 mmol) dissolved in a minimal amount of ethanol.

-

Catalysis and Reflux: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.[5] Equip the flask with a reflux condenser and place it on a magnetic stirrer with a hot plate.

-

Reaction Monitoring: Heat the mixture to reflux and maintain for a period of 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate:hexane, 3:7).

-

Isolation of Product: After the reaction is complete (as indicated by TLC), cool the reaction mixture to room temperature. A solid precipitate should form. If not, the solution can be placed in an ice bath to induce crystallization.

-

Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.

-

Drying and Characterization: Dry the purified Schiff base in a desiccator. Determine the melting point and characterize the compound using spectroscopic methods such as FT-IR, ¹H NMR, and Mass Spectrometry to confirm its structure. The FT-IR spectrum should show a characteristic imine (C=N) stretching band around 1630-1650 cm⁻¹.[6] The ¹H NMR spectrum should display a singlet for the azomethine proton (-N=CH-) in the range of δ 8.0-8.5 ppm.[6]

Visualizations

Experimental Workflow

The general workflow for the synthesis and characterization of Schiff bases from this compound is depicted in the following diagram.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, antibacterial and antioxidant activities of Thiazole-based Schiff base derivatives: a combined experimental and computational study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 4. A Novel Thiazolyl Schiff Base: Antibacterial and Antifungal Effects and In Vitro Oxidative Stress Modulation on Human Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijper.org [ijper.org]

- 7. researchgate.net [researchgate.net]

Application of 2-Amino-5-methylthiazole in Kinase Inhibitor Design: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

The 2-amino-5-methylthiazole scaffold is a privileged structure in medicinal chemistry, particularly in the design of potent and selective kinase inhibitors. Its inherent ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site makes it an ideal starting point for inhibitor development. This document provides a detailed overview of its application, summarizing key quantitative data, experimental protocols, and visualizing relevant biological pathways and drug discovery workflows.

The 2-aminothiazole (B372263) core is a fundamental component of several clinically approved and investigational kinase inhibitors.[1][2][3] A notable example is Dasatinib, a potent pan-Src family kinase and Bcr-Abl inhibitor used in the treatment of chronic myelogenous leukemia (CML).[4][5][6] The development of Dasatinib and other similar inhibitors has demonstrated the versatility of the 2-aminothiazole scaffold, which can be chemically modified at various positions to achieve desired potency and selectivity against a wide range of kinases.[2][4][5][6]

Data Presentation: Inhibitory Activities of 2-Aminothiazole Derivatives

The following tables summarize the in vitro efficacy of representative 2-aminothiazole derivatives against various cancer cell lines and kinases. The IC50 values, representing the concentration of the compound required to inhibit 50% of cell growth or kinase activity, are presented for comparative analysis.

Table 1: Comparative Antiproliferative Activity of 2-Aminothiazole-5-Carboxamide Derivatives

| Compound | K562 (Leukemia) IC50 (µM) | MDA-MB-231 (Breast Cancer) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) | HT-29 (Colon Cancer) IC50 (µM) |

| Dasatinib | 11.08 | < 1 | < 1 | < 1 |

| Compound 21¹ | 16.3 | Inactive | 20.2 | 21.6 |

¹Compound 21 is a novel 2-amino-thiazole-5-carboxylic acid phenylamide derivative.[7][8]

Table 2: Kinase Inhibitory Activity of Selected 2-Aminothiazole Derivatives

| Compound ID | Target Kinase | IC50 (nM) | Reference |

| Dasatinib | Lck | 0.5 | [5][6] |

| Dasatinib | Src | 0.8 | [4][5][6] |

| Dasatinib | Abl | 1 | [4][5][6] |

| Compound 14 | CDK2 | 1-10 | [9][10] |

| Compound 25 | CDK9 | 0.64 - 2.01 (µM) | [11] |

| Compound 2 | Itk | Potent (specific value not in abstract) | [12] |

| Compound 1a | Aurora Kinase (1MQ4) | -9.67 (Docking Score) | |

| Compound 34 | CK2 | 1.9 (µM) | [13] |

| Compound 34 | GSK3β | 0.67 (µM) | [13] |

Experimental Protocols

Detailed methodologies for key experiments cited in the development and evaluation of this compound-based kinase inhibitors are provided below.

In Vitro Kinase Inhibition Assay

This assay is crucial for determining the direct inhibitory effect of a compound on a specific kinase.

Objective: To quantify the enzymatic activity of a target kinase in the presence of varying concentrations of an inhibitor.

General Procedure:

-

Reagents and Materials:

-

Recombinant active kinase (e.g., Src, Abl)

-

Kinase buffer

-

ATP (Adenosine triphosphate)

-

Substrate peptide (e.g., poly(Glu,Tyr))

-

Test compounds (2-aminothiazole derivatives) dissolved in DMSO

-

96-well plates

-

Plate reader for detection (e.g., for radioactivity, fluorescence, or luminescence)

-

-

Reaction Mixture Preparation: A reaction mixture containing the kinase, a specific peptide substrate, and ATP in a suitable buffer is prepared.

-

Compound Addition: The 2-aminothiazole inhibitor is added to the reaction mixture at various concentrations. A DMSO control is also included.

-

Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at 30°C for a specified time (e.g., 30 minutes).

-

Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as:

-

Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate (B84403) into the substrate.

-

ELISA-based assay: Using a phosphorylation-specific antibody to detect the phosphorylated substrate.

-

Luminescence-based assay: Measuring the amount of ATP remaining in the reaction, which is inversely proportional to kinase activity.

-

Cell Proliferation (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[8]

Objective: To determine the effect of a compound on the proliferation of cancer cells.

General Procedure:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 72 hours).

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.[8]

-

Incubation: The plate is incubated for a few hours, during which metabolically active cells reduce the yellow MTT to purple formazan (B1609692) crystals.[8]

-

Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or a specialized buffer).

-

Absorbance Reading: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Western Blot Analysis for Cellular Mechanism of Action

This technique is used to detect the phosphorylation status of downstream target proteins of a specific kinase, confirming the inhibitor's effect within a cellular context.

Objective: To assess the inhibition of kinase signaling pathways in cells treated with a 2-aminothiazole derivative.

General Procedure:

-

Cell Treatment and Lysis: Cancer cells are treated with the inhibitor for a specific time. After treatment, the cells are washed and lysed to extract total cellular proteins.

-

Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting:

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific for the phosphorylated form of the target protein (e.g., phospho-Src, phospho-CrkL).

-

The membrane is then washed and incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).

-

-

Detection: The protein bands are visualized using a chemiluminescent substrate that reacts with the HRP-conjugated secondary antibody, producing light that can be captured on X-ray film or with a digital imager. The total protein levels of the target kinase are also assessed as a loading control.

Visualizations

Signaling Pathway

Caption: A simplified signaling pathway illustrating the inhibition of Src kinase by a 2-aminothiazole derivative.

Experimental Workflow

Caption: A general workflow for the discovery and development of 2-aminothiazole-based kinase inhibitors.

Logical Relationship: Structure-Activity Relationship (SAR)

Caption: A diagram illustrating the structure-activity relationship (SAR) of 2-aminothiazole kinase inhibitors.

References

- 1. benchchem.com [benchchem.com]

- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery | CoLab [colab.ws]

- 4. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Discovery of aminothiazole inhibitors of cyclin-dependent kinase 2: synthesis, X-ray crystallographic analysis, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. audreyli.com [audreyli.com]

- 11. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery and SAR of 2-amino-5-[(thiomethyl)aryl]thiazoles as potent and selective Itk inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]

Application Notes and Protocols: Synthesizing Novel Antimicrobial Agents from 2-Amino-5-methylthiazole

For Researchers, Scientists, and Drug Development Professionals

The growing threat of antimicrobial resistance necessitates the development of novel therapeutic agents. The thiazole (B1198619) scaffold, and specifically derivatives of 2-amino-5-methylthiazole, represents a promising class of compounds with demonstrated broad-spectrum antimicrobial activity. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of new antimicrobial agents derived from this compound.

Introduction

Thiazole derivatives are a significant class of heterocyclic compounds that are integral to many biologically active molecules, including some antibiotics.[1] The 2-aminothiazole (B372263) moiety, in particular, is a privileged structure in medicinal chemistry due to its presence in numerous compounds with diverse pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[1][2] The modification of the this compound core allows for the exploration of chemical space to develop potent and selective antimicrobial agents that can overcome existing resistance mechanisms.

Synthetic Strategies

The synthesis of novel antimicrobial agents from this compound typically involves the modification of the amino group or the thiazole ring itself. Common synthetic approaches include the formation of Schiff bases, amides, and the introduction of various heterocyclic or aromatic moieties. These modifications can significantly influence the antimicrobial spectrum and potency of the resulting compounds.

A general workflow for the synthesis and evaluation of these novel agents is outlined below.

Caption: General workflow for the synthesis and evaluation of novel antimicrobial agents from this compound.

Antimicrobial Activity Data

The following tables summarize the antimicrobial activity of various thiazole derivatives synthesized from 2-aminothiazole precursors. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL and zone of inhibition in mm.

Table 1: Antibacterial Activity of Novel Thiazole Derivatives

| Compound ID | Derivative Type | S. aureus (MIC, µg/mL) | B. subtilis (MIC, µg/mL) | E. coli (MIC, µg/mL) | P. aeruginosa (MIC, µg/mL) | Reference |

| Compound 35 | Thiazole Derivative | 1.56 - 6.25 | - | 1.56 - 6.25 | - | [3] |

| Compound 7 | 5-Benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-one | 43.3 - 86.7 | - | 43.3 - 86.7 | 86.7 - 173.4 | [4] |

| Compound 3 | Heteroaryl Thiazole Derivative | 0.23 - 0.7 | - | 0.23 - 0.7 | 0.47 - 0.94 | [5] |

| Compound 4h | Quinoline-Thiazole Hydrazone | - | - | - | - | [6] |

| Compound 4m | Quinoline-Thiazole Hydrazone | - | - | - | - | [6] |

Table 2: Antifungal Activity of Novel Thiazole Derivatives

| Compound ID | Derivative Type | C. albicans (MIC, µg/mL) | A. niger (MIC, µg/mL) | Reference |

| Compound 9 | Heteroaryl Thiazole Derivative | 0.06 - 0.23 | - | [5] |

| Compound 10 | 5-Benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-one | 27.7 - 578 | 27.7 - 578 | [4] |

| Compound 4 | 2-Amino-5-arylazothiazole | Broad Spectrum | Broad Spectrum | [7] |

| Compound 7 | 2-Amino-5-arylazothiazole | Broad Spectrum | Broad Spectrum | [7] |

Experimental Protocols

Protocol 1: Synthesis of N-(5-methylthiazol-2-yl)acetamide (A Representative Amide Derivative)

This protocol describes a general method for the acylation of this compound.

Materials:

-

This compound

-

Acetyl chloride (or other suitable acid chloride)

-

Pyridine (B92270) (or another suitable base)

-

Dichloromethane (DCM)

-